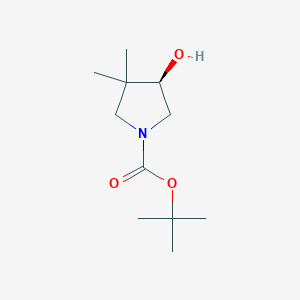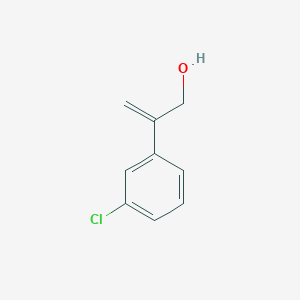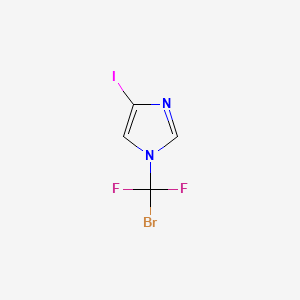
3,3-Bis(methoxymethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(methoxymethyl)pyrrolidine: is a chemical compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its two methoxymethyl groups attached to the third carbon of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, and methanol.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: Pyrrolidine is reacted with formaldehyde and methanol, leading to the formation of this compound through a series of nucleophilic addition and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to mix pyrrolidine, formaldehyde, and methanol.
Catalysts: Employing catalysts such as hydrochloric acid to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 3,3-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxymethyl groups.
科学研究应用
Chemistry: 3,3-Bis(methoxymethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,3-Bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.
相似化合物的比较
Pyrrolidine: The parent compound without methoxymethyl groups.
2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with methoxymethyl groups at different positions.
Pyrrolidinone: A related compound with a carbonyl group in the ring.
Comparison: 3,3-Bis(methoxymethyl)pyrrolidine is unique due to the specific positioning of its methoxymethyl groups, which imparts distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced reactivity and binding affinity. Compared to 2,5-Bis(methoxymethyl)pyrrolidine, it exhibits different reactivity patterns due to the positional difference of the methoxymethyl groups. Pyrrolidinone, on the other hand, has different chemical properties due to the presence of a carbonyl group.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3,3-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-8(7-11-2)3-4-9-5-8/h9H,3-7H2,1-2H3 |
InChI 键 |
RULROEQQLWZYIF-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCNC1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
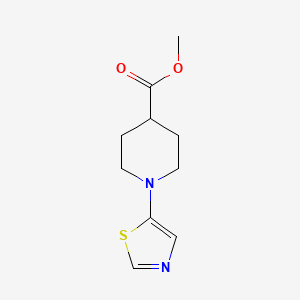
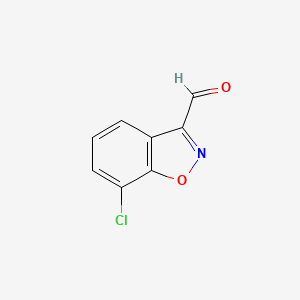
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
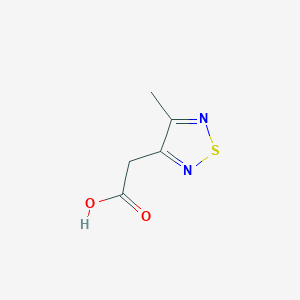
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
